molecular formula C19H17BrFN3OS B2484075 2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899913-10-1

2-((5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2484075
CAS RN: 899913-10-1
M. Wt: 434.33
InChI Key: UIWGDMJAIVDZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific thione derivatives with chloroacetamide compounds under controlled conditions. For instance, Duran et al. (2013) demonstrated the synthesis of drug precursors by reacting dimethyl-imidazole-2-thione derivatives with chloro-N-(thiazol-2-yl) acetamide compounds, showcasing a foundational methodology relevant to the synthesis of complex acetamide derivatives (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives reveals significant insights into their chemical behavior and potential interactions. Boechat et al. (2011) studied compounds similar to our compound of interest, highlighting the importance of structural confirmation through NMR, FTIR, and mass spectroscopy, alongside elemental analysis, to understand the compound's framework and potential reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are pivotal in synthesizing novel compounds with potential therapeutic applications. The reactivity of these compounds under various conditions can lead to the formation of derivatives with enhanced biological activity. For example, the work by Khalil, Sayed, and Raslan (2012) on the reactivity of cyanoacetamide derivatives underscores the chemical versatility of acetamide-based compounds in generating a wide array of heterocyclic structures, which is crucial for the development of compounds with specific pharmacological activities (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for determining their suitability in various applications. These properties are often influenced by the compound's molecular structure and substituent groups. Understanding these physical properties is crucial for the formulation and storage of potential therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, pKa values, and the presence of functional groups, define the interaction of acetamide derivatives with biological targets. Duran and Canbaz (2013) provided valuable insights into the acidity constants of similar compounds, which are crucial for understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Compounds similar to the chemical have demonstrated significant antimicrobial properties. A study by Parikh and Joshi (2014) on oxadiazole derivatives showed antimicrobial activities against various bacterial and fungal strains. This suggests potential utility in developing new antimicrobial agents.

  • Anticancer Activity : Research by Zhu (2015) and Yurttaş et al. (2015) explored the synthesis and antitumor activities of certain imidazole derivatives, indicating a potential role in cancer treatment. These findings highlight the compound's potential in the synthesis of novel anticancer agents.

Pharmacological Potential

  • Anti-inflammatory Properties : A study by K. Sunder and Jayapal Maleraju (2013) focused on derivatives of similar compounds, showing significant anti-inflammatory activity. This suggests a possible role in developing new anti-inflammatory drugs.

  • Antipsychotic Potential : Research conducted by L. Wise et al. (1987) on related compounds revealed an antipsychotic-like profile in behavioral tests without interacting with dopamine receptors, indicating a novel pathway for antipsychotic drug development.

  • Anticonvulsant Agents : A study by H. Severina et al. (2020) synthesized derivatives of similar compounds, showing moderate anticonvulsant activity, pointing to potential applications in epilepsy treatment.

Chemical Properties and Analysis

  • Chemical Structure and Analysis : The chemical structures of similar compounds have been confirmed through various spectroscopic methods, as shown in studies by M. Duran and M. Canbaz (2013) and Daraji et al. (2021). This provides a foundation for understanding the compound's reactivity and potential for further modification.

  • Molecular Docking and SAR Studies : Research like that by Daraji et al. (2021) includes molecular docking studies, which are crucial for predicting the interaction of these compounds with biological targets, aiding in drug design processes.

properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGDMJAIVDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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